3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)-
Description
The compound 3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)- belongs to the pyridazinone class, a heterocyclic scaffold known for its diverse pharmacological activities. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is substituted at position 2 with a 4-iodophenyl group and at position 6 with an acetyloxy moiety.
Properties
CAS No. |
61442-15-7 |
|---|---|
Molecular Formula |
C12H9IN2O3 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-6-oxopyridazin-3-yl] acetate |
InChI |
InChI=1S/C12H9IN2O3/c1-8(16)18-11-6-7-12(17)15(14-11)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChI Key |
OZMNCSHMMQHOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Formation of the Pyridazinone Core:
The pyridazinone ring is typically constructed via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. This step forms the heterocyclic core with a keto group at the 3-position.Introduction of the 4-Iodophenyl Group at the 2-Position:
The 2-position substitution is commonly achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using 4-iodophenyl boronic acids or stannanes. Alternatively, direct iodination of a 2-phenylpyridazinone intermediate can be employed, but this requires regioselective control.Acetylation to Introduce the Acetyloxy Group at the 6-Position:
The hydroxyl group at the 6-position (if present or introduced by hydrolysis) is acetylated using acetic anhydride or acetyl chloride under mild basic or acidic conditions to form the acetyloxy ester.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridazinone ring formation | Hydrazine hydrate + 1,4-dicarbonyl compound | Formation of 3(2H)-pyridazinone core |
| 2 | Electrophilic aromatic substitution or cross-coupling | 4-iodophenylboronic acid, Pd catalyst, base, solvent (e.g., DMF) | Introduction of 4-iodophenyl at 2-position |
| 3 | Hydroxylation or selective oxidation | Mild oxidizing agent or hydrolysis | Generation of 6-hydroxy intermediate |
| 4 | Acetylation | Acetic anhydride, pyridine or base catalyst | Formation of 6-(acetyloxy) ester group |
Research Findings and Optimization
Cross-Coupling Efficiency:
Palladium-catalyzed Suzuki coupling is the preferred method for introducing the 4-iodophenyl substituent due to its high regioselectivity and yield. Optimization of catalyst loading, base type, and solvent polarity significantly affects the coupling efficiency.Acetylation Conditions:
Acetylation of the 6-hydroxy group proceeds efficiently under mild conditions using acetic anhydride with pyridine as a base. Excess acetic anhydride ensures complete conversion, and reaction temperature is typically maintained at 0–25°C to avoid side reactions.Purification:
The final compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for further applications.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyridazinone ring formation | Hydrazine hydrate, 1,4-dicarbonyl, reflux in ethanol or acetic acid | Yields 70–85% |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | Catalyst loading 1–5 mol% |
| Base for coupling | K2CO3, Na2CO3, or Cs2CO3 | Affects reaction rate and yield |
| Solvent for coupling | DMF, DMSO, or toluene | Polar aprotic solvents preferred |
| Acetylation reagent | Acetic anhydride | Molar excess 1.2–2.0 equiv. |
| Acetylation catalyst/base | Pyridine or triethylamine | Catalyzes acetylation, scavenges acid |
| Reaction temperature | 0–25°C for acetylation; reflux for coupling | Controls selectivity and side reactions |
| Purification method | Recrystallization or silica gel chromatography | Ensures high purity |
Analytical and Characterization Notes
Spectroscopic Confirmation:
The structure is confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the acetyloxy group is indicated by characteristic ester carbonyl peaks (~1735 cm⁻¹ in IR) and methyl protons (~2.0 ppm in 1H NMR).Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, typically achieving >98% purity after purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyridazinone ring.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and acetic acid.
Scientific Research Applications
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridazin-3-yl acetate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the dihydropyridazinone ring may interact with other biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Electronic Effects
Pyridazinone derivatives are highly tunable, with substitutions at positions 2 and 6 critically influencing biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-iodophenyl group in the target compound is a strong EWG, which may enhance electrophilic interactions in binding pockets compared to methoxy (electron-donating) or chlorophenyl groups .
- Steric Effects: The iodine atom’s larger van der Waals radius (1.98 Å vs.
- Hydrogen Bonding: Unlike Zardaverine, which stabilizes a planar conformation via N1-H1···O3 hydrogen bonds , the acetyloxy group at position 6 in the target compound may engage in alternative H-bonding or esterase-mediated hydrolysis, affecting bioavailability.
Anti-Inflammatory and Analgesic Activity
- Chlorophenyl/Piperazine Derivatives: Compounds like 6-[4-(3-chlorophenyl)piperazine]-pyridazinone showed superior analgesic and anti-inflammatory activity (ED50 < 25 mg/kg) compared to acetyl salicylic acid, attributed to COX-2 inhibition and reduced gastric irritation .
- Target Compound: The 4-iodophenyl group may enhance nuclear receptor interactions (e.g., thyroid hormone receptors), though this remains speculative without direct data. The acetyloxy group could act as a prodrug, releasing acetic acid to modulate prostaglandin synthesis .
Enzyme Inhibition
- Zardaverine: Inhibits PDE III/IV with IC50 values in the nanomolar range, leveraging its planar structure and hydrogen-bonding network .
- Target Compound: The iodine substituent’s electronic effects might favor interactions with PDE isoforms, but its steric bulk could reduce potency compared to Zardaverine’s compact difluoromethoxy group.
Anticonvulsant Activity
- 6-(2',4'-Dichlorophenyl)-pyridazinone: Exhibited the highest anticonvulsant activity (ED50 = 45 mg/kg) in maximal electroshock tests. Hydrophobic substituents (Cl, logP > 2.5) correlate with improved blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
- Position 2: Aromatic substituents with EWGs (iodo, chloro) enhance target engagement in inflammatory and CNS disorders. Methoxy groups favor anticonvulsant activity but reduce PDE affinity .
Biological Activity
3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)- (CAS No. 61442-15-7), is a compound belonging to the pyridazinone class, characterized by its unique structural features that include an acetoxy group and a 4-iodophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antiulcer applications.
Chemical Structure
The molecular formula of 3(2H)-Pyridazinone, 6-(acetyloxy)-2-(4-iodophenyl)- is C12H9N2O3I, with a molecular weight of 356.11546 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anti-inflammatory and antiulcer properties. The following sections detail specific findings from various studies.
Anti-inflammatory Activity
One of the significant biological activities attributed to 3(2H)-Pyridazinone derivatives is their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Compounds that selectively inhibit COX-2 are valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
The mechanism by which pyridazinones exert their anti-inflammatory effects typically involves:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are mediators of inflammation.
- Reduction of Nitric Oxide Production : Some studies indicate that pyridazinones may also inhibit inducible nitric oxide synthase (iNOS), further contributing to their anti-inflammatory profile.
Antiulcer Activity
The antiulcer activity of pyridazinones has been evaluated in various animal models. A notable study assessed the gastric antisecretory effects using the pylorus-ligated rat model, revealing that certain derivatives exhibit significant protective effects against ulcer formation.
Key Findings
- Gastric Antisecretory Effects : Compounds were tested for their ability to reduce gastric acid secretion, demonstrating a correlation between chemical structure and activity.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyridazinone core can enhance or diminish biological activity. For instance, the presence of specific functional groups at designated positions on the ring can significantly impact efficacy.
Data Summary
The following table summarizes key findings related to the biological activities of 3(2H)-Pyridazinone derivatives:
Case Studies
-
Study on COX Inhibition :
A series of pyridazinone derivatives were synthesized and evaluated for their COX inhibitory activity. The study found that the compound with an acetyloxy group exhibited superior selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional NSAIDs. -
Evaluation in Ulcer Models :
In a controlled study involving stress-induced ulcers in rats, compounds including 3(2H)-Pyridazinone showed significant protective effects against ulcer formation compared to untreated controls, highlighting their therapeutic potential in managing gastric ulcers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
